4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole
Overview
Description
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole is a chemical compound that features a bromophenyl group attached to a sulfinylmethyl moiety, which is further connected to a dimethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of the bromophenyl sulfone intermediate. One common method involves the reaction of 4-bromothioanisole with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form 4-bromophenyl methyl sulfone . This intermediate is then subjected to further reactions to introduce the sulfinylmethyl group and the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfone groups but lacks the isoxazole ring.
4-Bromoanisole: Contains the bromophenyl group but has a methoxy group instead of the sulfinylmethyl and isoxazole groups.
4-Bromobenzyl bromide: Features the bromophenyl group with a bromomethyl substituent.
Uniqueness
4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole is unique due to the presence of the sulfinylmethyl group and the isoxazole ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfinylmethyl]-3,5-dimethyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-8-12(9(2)16-14-8)7-17(15)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATTUPVLEWBXSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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